molecular formula C18H14F3NO B1306083 2-Quinolin-4-yl-1-(4-trifluoromethylphenyl)ethanol CAS No. 493024-38-7

2-Quinolin-4-yl-1-(4-trifluoromethylphenyl)ethanol

Cat. No.: B1306083
CAS No.: 493024-38-7
M. Wt: 317.3 g/mol
InChI Key: CKXRKWAKMIHZSV-UHFFFAOYSA-N
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Description

2-Quinolin-4-yl-1-(4-trifluoromethylphenyl)ethanol is a chemical compound with the molecular formula C18H14F3NO and a molecular weight of 317.31 g/mol . It is characterized by the presence of a quinoline ring and a trifluoromethylphenyl group, making it a compound of interest in various fields of research.

Biochemical Analysis

Biochemical Properties

2-Quinolin-4-yl-1-(4-trifluoromethylphenyl)ethanol plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, thereby influencing its activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. Additionally, this compound can alter the expression of genes involved in metabolic processes, thereby impacting cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . For instance, it has been found to inhibit the activity of certain kinases, which play a crucial role in cell signaling. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under ambient conditions but may degrade over extended periods. Long-term exposure to this compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit minimal effects, while higher doses can lead to significant physiological changes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, including hepatotoxicity and nephrotoxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are essential for its metabolism . These interactions can affect metabolic flux and alter the levels of metabolites within the cell. The compound’s metabolism may also involve conjugation reactions, leading to the formation of more water-soluble metabolites that can be excreted from the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. For instance, it may be transported into the cell via specific membrane transporters and subsequently bind to intracellular proteins, affecting its distribution and activity.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular respiration and energy production.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Quinolin-4-yl-1-(4-trifluoromethylphenyl)ethanol typically involves the reaction of quinoline derivatives with trifluoromethylphenyl compounds under specific conditions. One common method involves the use of a Grignard reagent, where the quinoline derivative reacts with a trifluoromethylphenyl magnesium bromide in the presence of a suitable solvent like tetrahydrofuran (THF) at low temperatures .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Quinolin-4-yl-1-(4-trifluoromethylphenyl)ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields a ketone, while reduction can produce various alcohol derivatives .

Scientific Research Applications

2-Quinolin-4-yl-1-(4-trifluoromethylphenyl)ethanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    2-Quinolin-4-yl-1-(4-methylphenyl)ethanol: Similar structure but with a methyl group instead of a trifluoromethyl group.

    2-Quinolin-4-yl-1-(4-chlorophenyl)ethanol: Contains a chlorine atom instead of a trifluoromethyl group.

    2-Quinolin-4-yl-1-(4-bromophenyl)ethanol: Features a bromine atom in place of the trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in 2-Quinolin-4-yl-1-(4-trifluoromethylphenyl)ethanol imparts unique properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications .

Properties

IUPAC Name

2-quinolin-4-yl-1-[4-(trifluoromethyl)phenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3NO/c19-18(20,21)14-7-5-12(6-8-14)17(23)11-13-9-10-22-16-4-2-1-3-15(13)16/h1-10,17,23H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKXRKWAKMIHZSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)CC(C3=CC=C(C=C3)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50381210
Record name 2-(Quinolin-4-yl)-1-[4-(trifluoromethyl)phenyl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

493024-38-7
Record name 2-(Quinolin-4-yl)-1-[4-(trifluoromethyl)phenyl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50381210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 493024-38-7
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